Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is a compound that belongs to the family of benzo[b]thiophene derivatives. These compounds are of significant interest due to their potential applications in various fields of organic chemistry and materials science. The benzo[b]thiophene core is a common motif in many pharmaceuticals and organic materials, and the introduction of nitro groups can further enhance the chemical reactivity and electronic properties of these compounds .
Synthesis Analysis
The synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its derivatives has been reported to be highly efficient. A specific synthesis route leading to these compounds involves four steps, starting from benzo[b]thiophen-2-carboxylic acid, and achieves an overall yield of 87%. This high yield indicates the effectiveness of the synthesis process, which includes bromination, acetylation, and reduction steps. The resulting 2-methyl-5-nitrobenzo[b]thiophene serves as a versatile building block for constructing various organic assemblies, highlighting its importance in synthetic organic chemistry .
Molecular Structure Analysis
Although the provided data does not directly discuss the molecular structure of methyl 5-nitrobenzo[b]thiophene-2-carboxylate, it can be inferred from related compounds that the presence of nitro groups and other substituents on the benzo[b]thiophene core can significantly influence the molecular conformation and intermolecular interactions. For example, in a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, the nitro-phenyl rings create specific dihedral angles with the core plane, which could be indicative of the steric and electronic effects imparted by nitro substituents .
Chemical Reactions Analysis
The nitration of benzo[b]thiophen-2-carboxylic acid, a precursor to the target compound, has been studied under various conditions. This process results in a mixture of substitution products, indicating that the nitration reaction can occur at multiple positions on the benzene ring. The presence of a methyl group, as in 3-methyl-benzo[b]thiophen-2-carboxylic acid, alters the nitration pattern, preventing nitration at the 5-position and facilitating the displacement of the carboxy group by a nitro group. These findings suggest that the substitution pattern and reactivity of methyl 5-nitrobenzo[b]thiophene-2-carboxylate could be influenced by the position and nature of substituents on the benzo[b]thiophene core .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-nitrobenzo[b]thiophene-2-carboxylate can be deduced from the general behavior of nitrobenzo[b]thiophene derivatives. The introduction of a nitro group is known to affect the electron density and distribution within the molecule, which can influence its reactivity and interaction with other chemical species. For instance, 2-nitro-5-thiocyanatobenzoic acid, a related compound, reacts with thiol groups to form S-cyano derivatives, demonstrating the reactivity of the nitro group in facilitating such transformations . This reactivity is crucial for the potential use of methyl 5-nitrobenzo[b]thiophene-2-carboxylate in chemical synthesis and modifications.
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- They are also used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Synthesis of Pesticides
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- They are also used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Synthesis of Pesticides
Safety And Hazards
“Methyl 5-nitrobenzo[b]thiophene-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Future Directions
Thiophene derivatives, such as “Methyl 5-nitrobenzo[b]thiophene-2-carboxylate”, have attracted significant interest due to their potential biological activities . They are considered promising scaffolds for the development of new anticancer agents . Future research may focus on optimizing these compounds for improved efficacy and safety .
properties
IUPAC Name |
methyl 5-nitro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVZEJHBIFIMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363398 | |
Record name | methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
CAS RN |
20699-86-9 | |
Record name | methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-nitro-1-benzothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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